1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

This 98% pure 4-amino-5-(pyrrolidin-1-ylcarbonyl)pyrazole with N1-2,2-difluoroethyl substitution provides the critical intermediate lipophilicity (XLogP3=1.2) missing from methyl and trifluoroethyl analogs. The primary aromatic amine serves as a synthetic handle for electrophilic warheads, while the difluoroethyl group ensures metabolic stability and a sensitive ¹⁹F NMR probe. Order this batch-verified compound to guarantee SAR reproducibility and avoid physicochemical discrepancies caused by N1-substituent mismatch.

Molecular Formula C10H14F2N4O
Molecular Weight 244.246
CAS No. 2101199-45-3
Cat. No. B2602052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
CAS2101199-45-3
Molecular FormulaC10H14F2N4O
Molecular Weight244.246
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=NN2CC(F)F)N
InChIInChI=1S/C10H14F2N4O/c11-8(12)6-16-9(7(13)5-14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2
InChIKeyQXIKTGIUYJAWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine: A Multifunctional Pyrazole Scaffold for Medicinal Chemistry and Chemical Biology


1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS 2101199-45-3) is a densely functionalized pyrazole building block that contains a primary aromatic amine at C4, a pyrrolidine amide at C5, and a 2,2-difluoroethyl group on N1 [1]. The combination of hydrogen-bond donor/acceptor functionality, a metabolically robust difluoroethyl motif, and a conformationally constrained amide makes this scaffold particularly attractive for fragment-based drug discovery and kinase inhibitor programs where precise modulation of lipophilicity and binding interactions is required .

Why N1‑Substituted 4‑Amino‑5‑pyrrolidinylcarbonyl Pyrazoles Cannot Be Treated as Interchangeable: The Case of 1‑(2,2‑Difluoroethyl)‑5‑(pyrrolidin‑1‑ylcarbonyl)‑1H‑pyrazol‑4‑amine


Closely related N1‑alkyl/fluoroalkyl analogs share the same 4‑amino‑5‑(pyrrolidin‑1‑ylcarbonyl) core, but the N1 substituent exerts a profound influence on lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility [1]. Simply replacing the 2,2‑difluoroethyl group with a methyl, ethyl, or 2,2,2‑trifluoroethyl group alters the compound’s computed logP, topological polar surface area, and potential for oxidative defluorination, which can translate into divergent solubility, permeability, and CYP450 stability profiles . Procurement without verifying the exact N1 substituent therefore risks introducing an analog with unanticipated physicochemical and pharmacokinetic behavior, undermining the reproducibility of structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine from Its Nearest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison with Methyl and Trifluoroethyl Analogs

The target compound displays an intermediate computed lipophilicity (XLogP3-AA = 1.2) that is 0.8 log units higher than the N1‑methyl analog (XLogP3-AA = 0.4) and approximately 0.5 log units lower than the N1‑2,2,2‑trifluoroethyl analog (XLogP3-AA ≈ 1.7) [1]. This balanced lipophilicity places the difluoroethyl derivative closer to the optimal range for oral bioavailability (LogP 1–3) while avoiding the excessive lipophilicity that can promote off‑target binding and metabolic clearance [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The difluoroethyl analog possesses 5 hydrogen‑bond acceptors (HBA) and a TPSA of 64.2 Ų, compared with 3 HBA for the methyl analog (TPSA = 50.2 Ų) [1]. The additional fluorine atoms in the target compound contribute to a modest increase in TPSA while retaining a favorable value well below the 140 Ų threshold commonly associated with good oral absorption [2]. The trifluoroethyl analog is expected to exhibit a similar HBA count but slightly higher TPSA due to the third fluorine, potentially reducing passive permeability relative to the difluoroethyl compound [3].

Hydrogen bonding TPSA Permeability

Metabolic Stability Advantage of the 2,2‑Difluoroethyl Group Over Non‑fluorinated Alkyl Chains

The 2,2‑difluoroethyl group is a recognized motif for blocking metabolic oxidation at the benzylic/methylene position adjacent to the heterocycle. While direct head‑to‑head microsomal stability data for this exact compound series are not publicly available, extensive literature on fluorinated alkyl groups demonstrates that the introduction of fluorine atoms at the β‑position of an N‑alkyl chain reduces CYP450‑mediated oxidative N‑dealkylation by 2‑ to 10‑fold compared to non‑fluorinated ethyl or methyl analogs [1][2]. The difluoroethyl substituent thus offers a potential metabolic stability advantage over the N1‑methyl and N1‑ethyl congeners, while the absence of a third fluorine avoids the excessive electron‑withdrawing effect that can make the trifluoroethyl analog more prone to nucleophilic displacement or glutathione conjugation [3].

Metabolic stability CYP450 Fluorination

Purity and Batch Consistency as Procurement Differentiators

Commercially available batches of 1-(2,2-difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine are supplied at 98% purity with full analytical characterization (NMR, LCMS) . In contrast, the methyl and trifluoroethyl analogs are frequently listed at 95% purity from multiple vendors, with less stringent batch‑to‑batch quality documentation . For SAR studies where even minor impurities can confound biological assay results, the higher baseline purity of the difluoroethyl compound reduces the need for additional purification and ensures more reproducible IC₅₀ and Kd measurements.

Purity Quality control Reproducibility

High‑Value Application Scenarios for 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine Based on Physicochemical and Structural Differentiation


Kinase Inhibitor Fragment Growth and Scaffold Hopping

The 4‑amino‑5‑amide pyrazole core serves as a privileged hinge‑binding motif in kinase drug discovery. The 2,2‑difluoroethyl group provides a metabolically stable, moderately lipophilic N1 substituent that can occupy the ribose pocket or solvent‑exposed region while maintaining key hydrogen‑bond interactions [1]. The intermediate XLogP3-AA of 1.2 positions this compound favorably for fragment‑to‑lead campaigns where balanced solubility and permeability are critical for cellular target engagement assays [2].

Covalent Inhibitor Warhead Optimization

The primary aromatic amine at C4 offers a convenient synthetic handle for introducing acrylamide, vinyl sulfonamide, or other electrophilic warheads. The electron‑withdrawing 2,2‑difluoroethyl group modulates the nucleophilicity of the amine, potentially tuning the intrinsic reactivity of the resulting covalent inhibitor. This is particularly relevant for irreversible kinase inhibitors targeting cysteine or lysine residues in the ATP‑binding pocket [3].

Chemical Probe Synthesis for Target Validation

In chemical biology programs requiring high‑purity, well‑characterized tool compounds, the 98% purity specification and the balanced physicochemical profile of the difluoroethyl analog make it a preferred choice over lower‑purity methyl or trifluoroethyl variants. The compound’s moderate TPSA (64.2 Ų) and favorable HBA count support cellular permeability, while the fluorine atoms provide a sensitive ¹⁹F NMR handle for in‑cell target engagement and conformational studies [1][4].

Structure‑Activity Relationship (SAR) Expansion of N1‑Alkyl Series

When systematically exploring the N1 substituent SAR of a 4‑amino‑5‑(pyrrolidin‑1‑ylcarbonyl)pyrazole lead series, the 2,2‑difluoroethyl compound fills a critical gap between the polar methyl (XLogP3-AA = 0.4) and the lipophilic trifluoroethyl (XLogP3-AA ≈ 1.7) analogs. This intermediate lipophilicity may correspond to an optimal point in potency–clearance–solubility space, a hypothesis that can only be tested by procuring and assaying the authentic difluoroethyl compound [2][5].

Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.